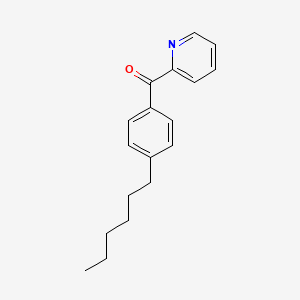

2-(4-Hexylbenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Hexylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . A one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has also been reported .Molecular Structure Analysis

The molecular structure of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . Detailed structural analysis and spectroscopic characterization of similar compounds have been carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . These properties include its molecular structure, chemical names, and classification .科学的研究の応用

Photophysics and Photochemistry

Intramolecular Proton Transfer and Charge Transfer Processes

The photophysical properties of analogues of 2-(4-Hexylbenzoyl)pyridine, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, have been studied. These compounds exhibit phenomena like intramolecular charge transfer (ICT) and excited state intramolecular proton transfer (ESIPT) in different solvents, contributing to our understanding of photophysical behaviors in similar compounds (Behera, Karak, & Krishnamoorthy, 2015).

Photochromism and Fluorescence Modulation

Derivatives such as phenylazopyridines demonstrate photochromic properties and can modulate the fluorescence of other compounds like zinc-porphyrins upon irradiation. This property is valuable for developing light-sensitive materials and systems (Otsuki & Narutaki, 2004).

Coordination Chemistry and Material Science

Complex Formation with Metals

2-(4-Hexylbenzoyl)pyridine analogues have been used to form complexes with metals like ruthenium and osmium. These complexes exhibit unique geometrical and electronic structures and can undergo oxidation, changing their electronic properties (Samanta et al., 2008).

Synthesis of Ligands and Metal Complexes

The compound and its derivatives have been used in synthesizing new ligands and metal complexes, demonstrating various properties like fluorescence and magnetic behavior. For example, new lanthanide clusters showing magnetic and optical properties have been developed (Alexandropoulos et al., 2011).

Applications in Corrosion Inhibition

Pyridine derivatives, including those related to 2-(4-Hexylbenzoyl)pyridine, have been studied for their potential as corrosion inhibitors, demonstrating the material's protective capabilities in industrial settings (Chaitra, Mohana, & Tandon, 2016).

Development of Fluorescent Probes

Some derivatives have been used in the design of fluorescent probes capable of detecting cations like Cu2+ at nanomolar concentrations, demonstrating their potential in sensing and analytical applications (García, Romero, & Portilla, 2019).

将来の方向性

特性

IUPAC Name |

(4-hexylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14-19-17/h6-7,9-14H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBHFRJJBZEATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642008 |

Source

|

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hexylbenzoyl)pyridine | |

CAS RN |

898779-96-9 |

Source

|

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)